molecular formula C23H19N5O2 B460904 6-amino-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile -4-spiro-3'-(1'-benzyl-1',3'-dihydro-2'H-indol-2'-one) CAS No. 844835-40-1

6-amino-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile -4-spiro-3'-(1'-benzyl-1',3'-dihydro-2'H-indol-2'-one)

Cat. No.: B460904
CAS No.: 844835-40-1
M. Wt: 397.4g/mol
InChI Key: MRNPRYUQGCPRRE-UHFFFAOYSA-N
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Description

6-amino-1’-benzyl-3-ethyl-2’-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3’-indole]-5-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety, which is known for its wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1’-benzyl-3-ethyl-2’-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3’-indole]-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with pyrazole intermediates under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the spiro linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis .

Chemical Reactions Analysis

Types of Reactions

6-amino-1’-benzyl-3-ethyl-2’-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3’-indole]-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-amino-1’-benzyl-3-ethyl-2’-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3’-indole]-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-1’-benzyl-3-ethyl-2’-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3’-indole]-5-carbonitrile involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain pathways involved in cell proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-amino-1’-benzyl-3-ethyl-2’-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3’-indole]-5-carbonitrile apart is its unique spiro linkage, combining the properties of indole and pyrazole derivatives.

Properties

CAS No.

844835-40-1

Molecular Formula

C23H19N5O2

Molecular Weight

397.4g/mol

IUPAC Name

6-amino-1'-benzyl-3-ethyl-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile

InChI

InChI=1S/C23H19N5O2/c1-2-17-19-21(27-26-17)30-20(25)16(12-24)23(19)15-10-6-7-11-18(15)28(22(23)29)13-14-8-4-3-5-9-14/h3-11H,2,13,25H2,1H3,(H,26,27)

InChI Key

MRNPRYUQGCPRRE-UHFFFAOYSA-N

SMILES

CCC1=C2C(=NN1)OC(=C(C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C#N)N

Canonical SMILES

CCC1=C2C(=NN1)OC(=C(C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C#N)N

Origin of Product

United States

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